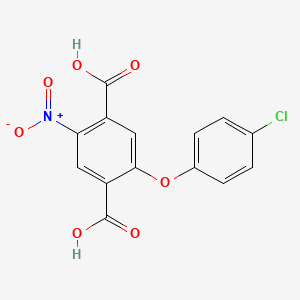![molecular formula C12H11N3O3S2 B5516249 N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5516249.png)
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the cyclization of thioamide with chloroacetoacetate, a method that can achieve yields above 60% (Tang Li-jua, 2015). Microwave-assisted synthesis provides a facile route for creating thiadiazole scaffolds, suggesting a possible methodology for synthesizing our compound of interest (Shailee V. Tiwari et al., 2017).
Molecular Structure Analysis
Structural elucidation of similar compounds often relies on a combination of IR, NMR, and mass spectral studies, providing a comprehensive understanding of the molecular framework (Shailee V. Tiwari et al., 2017). X-ray crystallography offers precise insights into the spatial arrangement, crucial for understanding the compound's interactions at the molecular level (W. Dölling et al., 1991).
Chemical Reactions and Properties
The chemical reactivity of thiadiazole derivatives includes facile transformations under microwave irradiation, highlighting the synthetic versatility of these compounds (Shailee V. Tiwari et al., 2017). The ability to undergo various chemical reactions makes thiadiazole derivatives adaptable for functionalization and further chemical modifications.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. While specific data for "N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide" is not directly available, analogs provide insights into these attributes, which are critical for practical applications (Shailee V. Tiwari et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and the ability to participate in further chemical transformations, define the compound's utility in synthesis and application. The thiadiazole core is known for its reactivity, which can be leveraged for creating a wide array of derivatives with potential biological activities (Shailee V. Tiwari et al., 2017).
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing 1,3,4-thiadiazole among other moieties, investigating their antimicrobial, antilipase, and antiurease activities. Some compounds exhibited good to moderate antimicrobial activity, antiurease, and antilipase activities, suggesting potential applications in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Synthesis and Biological Activity of Triazolo[3,4-b][1,3,4]thiadiazole Derivatives
Patel and Patel (2015) synthesized heterocyclic compounds incorporating the 1,3,4-thiadiazole structure, characterized by spectroscopic methods, and tested for antibacterial and antifungal activities. The study demonstrates the compound's potential as antimicrobial agents, which could be further explored for therapeutic applications (Patel & Patel, 2015).
Benzofuran and Benzo[d]isothiazole Derivatives as Mycobacterium tuberculosis Inhibitors
Research by Reddy et al. (2014) focused on the synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives, specifically targeting Mycobacterium tuberculosis DNA GyrB inhibition. One compound emerged as a promising inhibitor, showcasing significant antitubercular activity and minimal cytotoxicity, indicating potential for antitubercular drug development (Reddy, Srihari, Renuka, Shruthi Sree, Chuppala, Jeankumar, Sridevi, Babu, Yogeeswari, & Sriram, 2014).
Anticancer Activity of Benzothiazole Acylhydrazones
Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and investigated their anticancer activity. Some compounds displayed significant inhibitory effects on various cancer cell lines, suggesting their potential as anticancer agents. This study highlights the therapeutic potential of benzothiazole derivatives in cancer treatment (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).
Synthesis and Anticancer Evaluation of Thiadiazole Derivatives
Tiwari et al. (2017) conducted a study on the synthesis of thiadiazole derivatives containing benzamide groups and evaluated their anticancer activity. The findings indicated that several synthesized compounds exhibited promising anticancer activity, with specific compounds outperforming the standard drug Adriamycin against various human cancer cell lines (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
Safety and Hazards
Zukünftige Richtungen
The phosphoramidite method, which uses ETT as a coupling agent, has been applied not only to the synthesis of oligodeoxyribonucleotides but also to that of oligoribonucleotides. It has enabled the production of a variety of biologically important substances, such as primers for the polymerase chain reaction, oligonucleotide probes, oligonucleotide medicines, and cyclic dinucleotides . This suggests potential future directions in the synthesis of other biologically important substances.
Eigenschaften
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S2/c1-2-19-12-15-14-11(20-12)13-10(16)7-3-4-8-9(5-7)18-6-17-8/h3-5H,2,6H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDXPWMOFLCDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5516167.png)
![N-[(1S)-2-amino-2-oxo-1-phenylethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5516177.png)
![2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5516184.png)

![(1R*,3S*)-7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5516192.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-5-methyl-3-phenylisoxazole-4-carboxamide](/img/structure/B5516195.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5516203.png)
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5516209.png)
![(4R)-N-ethyl-1-[(2E)-2-methylbut-2-en-1-yl]-4-{[oxo(phenyl)acetyl]amino}-L-prolinamide](/img/structure/B5516217.png)
![1-methyl-3-{2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-1H-indole](/img/structure/B5516222.png)

![N-[4-(dimethylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5516239.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-N-ethyl-3-piperidin-3-ylbenzamide](/img/structure/B5516246.png)
